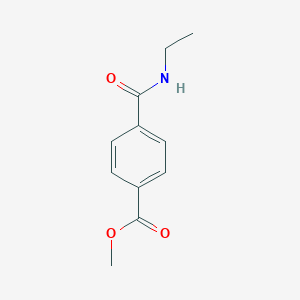

Methyl 4-(ethylcarbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(ethylcarbamoyl)benzoate” is a chemical compound with the molecular formula C11H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

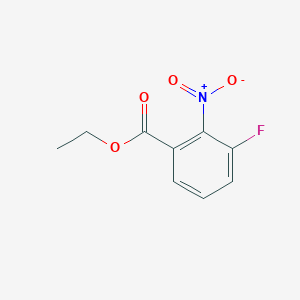

The synthesis of esters like “Methyl 4-(ethylcarbamoyl)benzoate” often involves an acid-catalyzed reaction between a carboxylic acid and an alcohol . This process, known as Fischer esterification, can yield methyl benzoate . The reaction can be driven to the product side by adding methanol in excess .Molecular Structure Analysis

The molecular structure of “Methyl 4-(ethylcarbamoyl)benzoate” can be represented by the InChI code1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Chemical Reactions Analysis

Esters like “Methyl 4-(ethylcarbamoyl)benzoate” can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

“Methyl 4-(ethylcarbamoyl)benzoate” has a molecular weight of 207.23 g/mol .科学的研究の応用

Life Science Research

Methyl 4-(ethylcarbamoyl)benzoate is utilized in life science research for its role in biochemical processes. It’s often used as a reagent in molecular biology for the synthesis of more complex compounds. Its properties allow for the exploration of enzyme-catalyzed reactions and the study of metabolic pathways .

Material Science

In material science, this compound finds its application in the development of new polymeric materials. Due to its chemical structure, it can be incorporated into polymers to alter their properties, such as increasing flexibility or enhancing thermal stability .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It’s used in the preparation of various pharmaceuticals and agrochemicals. Its carbonyl group is particularly reactive, making it a suitable candidate for condensation reactions and the synthesis of heterocyclic compounds .

Chromatography

Methyl 4-(ethylcarbamoyl)benzoate can be used as a standard in chromatographic analysis due to its well-defined properties. It helps in the calibration of equipment and serves as a reference compound for the identification of unknown substances in complex mixtures .

Analytical Research

In analytical research, this compound is used for method development and validation. Researchers use it to test the efficacy of analytical techniques such as NMR, HPLC, LC-MS, and UPLC, ensuring accurate and reliable results in chemical analysis .

Pharmaceuticals

In the pharmaceutical industry, Methyl 4-(ethylcarbamoyl)benzoate is explored for its potential use in drug design and development. It may serve as a building block for active pharmaceutical ingredients, especially in the creation of novel compounds with therapeutic properties .

Green Chemistry

The compound’s potential in green chemistry is being investigated, particularly in the context of sustainable and environmentally friendly chemical processes. It could play a role in the development of catalysts that facilitate reactions under mild conditions, reducing the need for harsh chemicals and energy-intensive methods .

Catalysis

Methyl 4-(ethylcarbamoyl)benzoate is studied for its role in catalysis, especially in reactions that require precise control over the reaction environment. Its structure allows for the exploration of new catalytic systems that could improve the efficiency and selectivity of chemical transformations .

作用機序

特性

IUPAC Name |

methyl 4-(ethylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHWSUMVNMIPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589375 |

Source

|

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(ethylcarbamoyl)benzoate | |

CAS RN |

171895-49-1 |

Source

|

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。